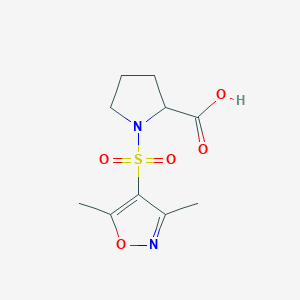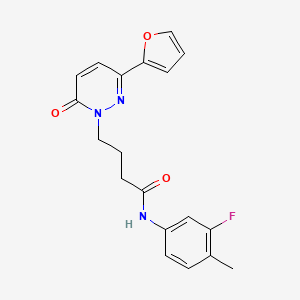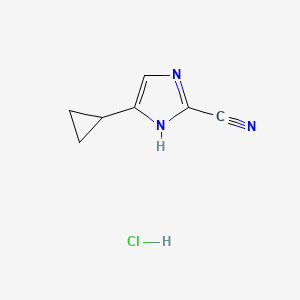![molecular formula C18H11ClF3N3O3S B2424963 N-(4-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]sulfonyl}phenyl)pyridin-3-carboxamid CAS No. 2062071-04-7](/img/structure/B2424963.png)
N-(4-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]sulfonyl}phenyl)pyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H11ClF3N3O3S and its molecular weight is 441.81. The purity is usually 95%.
BenchChem offers high-quality N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Pflanzenschutz: TFMP-Derivate spielen eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. Das erste in den Pflanzenschutzmittelmarkt eingeführte TFMP-Derivat war Fluazifop-Butyl, und seitdem haben über 20 neue TFMP-haltige Pflanzenschutzmittel ISO-Trivialnamen erhalten .
- Arzneimittelentwicklung: Mehrere TFMP-Derivate finden Anwendung in der pharmazeutischen Industrie. Fünf pharmazeutische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
- Einfluss von Fluor: Die Einbindung einer Trifluormethylgruppe an bestimmten Positionen erhöht die Potenz bestimmter Medikamente. So zeigten SAR-Studien, dass die Addition einer -CF3-Gruppe in para-Position des Phenolrings die Potenz zur Hemmung der 5-Hydroxytryptamin (5-HT)-Aufnahme erhöhte .
- Tiergesundheit: TFMP-Derivate tragen auch zur Veterinärmedizin bei. Zwei Veterinärprodukte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten .
- Antibakterielle Mittel: Die Verbindung 4-(3-Chlor-5-(trifluormethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazin-1-carbothioamid (ML267) wirkt als potenter Inhibitor der bakteriellen Phosphopantetheinyl-Transferase. Sie schwächt den Sekundärstoffwechsel und hemmt das bakterielle Wachstum .
Pflanzenschutzmittel
Pharmazeutika
Veterinärprodukte
Hemmung der bakteriellen Phosphopantetheinyl-Transferase
Imidazol-Derivate
Zusammenfassend lässt sich sagen, dass N-(4-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]sulfonyl}phenyl)pyridin-3-carboxamid (TFMP) als vielseitiger Baustein in der Agrochemie, Pharmakologie und antibakteriellen Forschung dient. Seine einzigartige Kombination aus Fluor- und Pyridineigenschaften eröffnet spannende Möglichkeiten für zukünftige Entdeckungen. 🌱🔬🚀 .
Wirkmechanismus
Target of Action
The primary target of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide is the bacterial Phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It interacts with the enzyme, inhibiting its function and thereby disrupting the post-translational modification process that is vital for bacterial survival and virulence .
Biochemical Pathways
The inhibition of PPTase affects the secondary metabolism of bacteria . This disruption thwarts bacterial growth by attenuating the production of certain metabolites that are dependent on Sfp-PPTase .
Pharmacokinetics
It has been noted that the compound exhibits antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it may have favorable bioavailability and selectivity for bacterial cells.
Result of Action
The result of the compound’s action is the attenuation of bacterial growth. It achieves this by inhibiting the function of PPTase, thereby disrupting essential post-translational modifications and secondary metabolism in bacteria . This leads to a decrease in the production of certain metabolites, thwarting bacterial growth .
Eigenschaften
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O3S/c19-15-8-12(18(20,21)22)10-24-17(15)29(27,28)14-5-3-13(4-6-14)25-16(26)11-2-1-7-23-9-11/h1-10H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAFXQKGDFXABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2424884.png)
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2424885.png)
![1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B2424886.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2424887.png)
![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)ethanone](/img/structure/B2424888.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2424889.png)
![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)


![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2424901.png)

![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)
